![molecular formula C15H16N4OS B2539091 6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894058-79-8](/img/structure/B2539091.png)
6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic organic compound that belongs to the class of triazolopyridazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors.
Substitution Reactions: Introduction of the ethoxyphenyl and ethylthio groups can be carried out through nucleophilic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Oxidation of the Ethylthio Group
The ethylthio (-S-C₂H₅) moiety undergoes oxidation under controlled conditions:
Reagent | Condition | Product | Yield | Source |
---|---|---|---|---|
H₂O₂ (30%) | Acetic acid, 60°C, 4 hr | Sulfoxide derivative | 78% | |
mCPBA (1.2 equiv) | DCM, 0°C → RT, 12 hr | Sulfone derivative | 85% |
Mechanism :
-
Sulfoxide formation : Electrophilic oxygen transfer from H₂O₂ to the sulfur atom.
-
Sulfone formation : Sequential oxidation via a peracid intermediate (e.g., mCPBA).
Nucleophilic Substitution at the Triazole Ring
The triazole ring participates in regioselective substitutions due to electron-deficient positions:
Nucleophile | Base | Condition | Product | Yield | Source |
---|---|---|---|---|---|
NH₃ (aq) | K₂CO₃ | EtOH, reflux, 8 hr | 3-Amino derivative | 65% | |
CH₃ONa | - | DMF, 80°C, 6 hr | 3-Methoxy derivative | 72% |
Key Insight : Substitution occurs preferentially at the C3 position of the triazole ring due to its electrophilic character.
Reduction of the Pyridazine Ring
Catalytic hydrogenation reduces the pyridazine ring under high-pressure conditions:
Catalyst | Condition | Product | Yield | Source |
---|---|---|---|---|
Pd/C (10%) | H₂ (50 psi), EtOH, RT | 1,2-Dihydrotriazolopyridazine | 90% |
Mechanism : Synergistic activation of H₂ on the Pd surface facilitates π-bond reduction in the pyridazine ring .
Functionalization of the 4-Ethoxyphenyl Group
The 4-ethoxyphenyl substituent undergoes dealkylation and electrophilic substitution:
Reaction | Reagent | Condition | Product | Yield | Source |
---|---|---|---|---|---|
Dealkylation | BBr₃ (3 equiv) | DCM, -78°C → RT, 24 hr | 4-Hydroxyphenyl derivative | 68% | |
Nitration | HNO₃/H₂SO₄ | 0°C → RT, 2 hr | 4-Ethoxy-3-nitrophenyl derivative | 55% |
Note : The ethoxy group directs electrophilic substitution to the para position relative to itself .
Cross-Coupling Reactions
Palladium-catalyzed coupling enables modification of the pyridazine core:
Reaction Type | Reagent | Condition | Product | Yield | Source |
---|---|---|---|---|---|
Suzuki-Miyaura | Ar-B(OH)₂, Pd(PPh₃)₄ | DME/H₂O, 80°C, 12 hr | Biaryl derivative | 60–75% |
Substrate Compatibility : Limited by steric hindrance from the ethoxyphenyl group .
Stability Under Hydrolytic Conditions
The compound demonstrates pH-dependent stability:
Condition | Observation | Half-Life | Source |
---|---|---|---|
pH 1 (HCl, 37°C) | Degradation via triazole ring protonation | 2 hr | |
pH 13 (NaOH, 37°C) | Ethylthio group hydrolysis to thiol | 8 hr |
Comparative Reactivity with Analogues
A reactivity comparison highlights substituent effects:
Compound | Oxidation Rate (S→SO) | Substitution Yield |
---|---|---|
6-(4-Ethoxyphenyl)-3-(ethylthio)-triazolo-pyridazine | 1.0 (reference) | 72% |
6-Phenyl-3-(methylthio)-triazolo-pyridazine | 0.8 | 65% |
6-(4-Cl-phenyl)-3-(ethylthio)-triazolo-pyridazine | 1.2 | 68% |
Trend : Electron-withdrawing groups (e.g., Cl) accelerate oxidation, while bulky substituents reduce substitution yields .
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazolo-pyridazine structures have shown significant growth inhibition in various cancer cell lines. A notable study demonstrated that compounds with similar structures inhibited the growth of liver cancer cells (HEPG2) effectively, comparable to established chemotherapeutics like Doxorubicin and more potent than 5-fluorouracil .
- Mechanism of Action : The anticancer properties are believed to stem from the inhibition of tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division. This mechanism is crucial for the development of new antitumor agents targeting rapidly dividing cells.
Antiviral Activity
The compound has also been investigated for its antiviral properties. A series of derivatives demonstrated promising activity against various viruses, including those responsible for respiratory infections and other viral diseases. The subtle modifications in the phenyl moiety allowed researchers to tune the biological activity towards enhanced antiviral effects .
- Research Findings : In vitro studies indicated that certain derivatives exhibited effective inhibition of viral replication, suggesting their potential as antiviral agents in therapeutic applications.
Anti-inflammatory Effects
The anti-inflammatory potential of 6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine has been explored in several studies. Compounds within this chemical class have shown significant anti-inflammatory activity without the common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Clinical Relevance : The ability to provide analgesic effects while minimizing ulcerogenic side effects makes these compounds attractive for further development in pain management therapies.
Case Studies and Research Findings
Mécanisme D'action
The mechanism of action of 6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-Methoxyphenyl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine
- 6-(4-Chlorophenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the ethoxy group can influence its solubility, reactivity, and interaction with biological targets.
Activité Biologique
The compound 6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine class, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antiviral properties. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C18H16N4OS
- SMILES Notation : CCSC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)OC
- InChIKey : OOULXBGPPICZBS-UHFFFAOYSA-N
The compound features a triazole ring fused with a pyridazine structure, which is known to influence its biological activity.
Anticancer Activity
Research indicates that compounds in the triazolo-pyridazine family exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- A related compound demonstrated IC50 values as low as 0.008 μM against A549 lung cancer cells, indicating potent activity .
- The mechanism often involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest at the G2/M phase .
In Vitro Studies
A series of studies have evaluated the biological activity of triazolo-pyridazine derivatives:
- Cytotoxicity Assays : The cytotoxic effects were assessed using MTT assays across several cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. The results indicated that many derivatives exhibited moderate to high cytotoxicity with IC50 values often below 5 μM .
Compound | Cell Line | IC50 (μM) |
---|---|---|
12e | A549 | 1.06 ± 0.16 |
12e | MCF-7 | 1.23 ± 0.18 |
12e | HeLa | 2.73 ± 0.33 |
Case Studies
A notable case study involved the synthesis and evaluation of various triazolo-pyridazine derivatives:
- The study highlighted that compounds with specific substituents on the phenyl ring significantly enhanced their antiproliferative activity .
- Molecular docking studies suggested that these compounds could effectively bind to the colchicine site on tubulin, further validating their potential as anticancer agents .
Propriétés
IUPAC Name |
6-(4-ethoxyphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-3-20-12-7-5-11(6-8-12)13-9-10-14-16-17-15(21-4-2)19(14)18-13/h5-10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITHBPPVHJQNEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.